molecular formula C5H7BrF2 B13832826 4-Bromo-1,2-difluorocyclopentane

4-Bromo-1,2-difluorocyclopentane

Cat. No.: B13832826
M. Wt: 185.01 g/mol
InChI Key: VOSHTBQWUAIENL-UHFFFAOYSA-N
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Description

4-Bromo-1,2-difluorocyclopentane is an organic compound with the molecular formula C5H7BrF2 It is a cyclopentane derivative where the hydrogen atoms at positions 1 and 2 are replaced by fluorine atoms, and the hydrogen at position 4 is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-difluorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the bromination of 1,2-difluorocyclopentane using bromine or N-bromosuccinimide (NBS) under radical conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, with the presence of a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the bromine radical .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-difluorocyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to 1,2-difluorocyclopentane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding cyclopentanone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., NaOH, RONa) in polar solvents like ethanol or water.

    Reduction: LiAlH4 in dry ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products:

Scientific Research Applications

4-Bromo-1,2-difluorocyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-difluorocyclopentane involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, the compound may act as an inhibitor or modulator of certain enzymes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

  • 1-Bromo-2,2-difluorocyclopentane
  • 1,2-Dibromo-1,2-difluorocyclopentane
  • 1,2-Difluorocyclopentane

Comparison: 4-Bromo-1,2-difluorocyclopentane is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly affect its chemical reactivity and physical properties. Compared to 1-Bromo-2,2-difluorocyclopentane, the presence of two fluorine atoms in adjacent positions can lead to different stereochemical outcomes and reactivity patterns. Similarly, the compound’s properties differ from those of 1,2-dibromo-1,2-difluorocyclopentane due to the presence of only one bromine atom .

Properties

Molecular Formula

C5H7BrF2

Molecular Weight

185.01 g/mol

IUPAC Name

4-bromo-1,2-difluorocyclopentane

InChI

InChI=1S/C5H7BrF2/c6-3-1-4(7)5(8)2-3/h3-5H,1-2H2

InChI Key

VOSHTBQWUAIENL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1F)F)Br

Origin of Product

United States

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